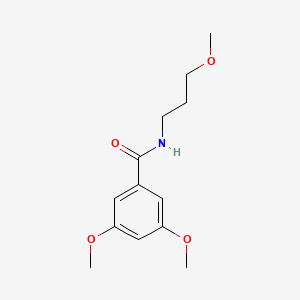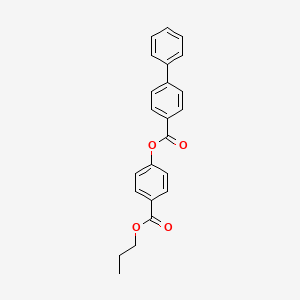
3,5-dimethoxy-N-(3-methoxypropyl)benzamide
Overview
Description
3,5-dimethoxy-N-(3-methoxypropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(3-methoxypropyl)benzamide is not fully understood. However, researchers believe that the compound works by inhibiting specific enzymes that are involved in cancer cell growth and proliferation. Additionally, the compound has been shown to modulate the activity of specific neurotransmitters in the brain, which may explain its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethoxy-N-(3-methoxypropyl)benzamide have been studied extensively. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to modulate the activity of specific neurotransmitters in the brain, which may explain its potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3,5-dimethoxy-N-(3-methoxypropyl)benzamide in lab experiments is its potential as an anti-cancer agent and treatment for neurological disorders. Additionally, the compound is relatively easy to synthesize using the Friedel-Crafts acylation reaction.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in specific applications. Additionally, the compound may have potential side effects that need to be carefully studied before it can be used in clinical settings.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N-(3-methoxypropyl)benzamide. One potential direction is to study the compound's potential as a treatment for other types of cancer. Additionally, researchers may explore the compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another potential direction for research is to study the compound's mechanism of action in more detail. By understanding how the compound works at the molecular level, researchers may be able to optimize its use in specific applications.
Conclusion:
In conclusion, 3,5-dimethoxy-N-(3-methoxypropyl)benzamide is a chemical compound that has potential applications in various scientific fields. The compound is synthesized using specific methods, and its mechanism of action has been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research that may lead to new discoveries and potential treatments for cancer and neurological disorders.
Scientific Research Applications
3,5-dimethoxy-N-(3-methoxypropyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as an anti-cancer agent, and it has shown promising results in inhibiting the growth of cancer cells.
Another potential application of 3,5-dimethoxy-N-(3-methoxypropyl)benzamide is in the field of neuroscience. Researchers have studied the compound's effects on the central nervous system and have found that it has potential as a treatment for various neurological disorders.
properties
IUPAC Name |
3,5-dimethoxy-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-6-4-5-14-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXGAVDKYSGYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4700522.png)

![{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4700536.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-5-bromo-2-furamide](/img/structure/B4700553.png)

![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4700577.png)

![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)
![N-(4-tert-butylcyclohexyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700620.png)

![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4700639.png)